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Compound of Interest

Compound Name: 3-Bromoisonicotinohydrazide

Cat. No.: B15333931

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3-
bromoisonicotinohydrazide, a halogenated derivative of the well-known antitubercular drug
isoniazid. The successful synthesis is validated through a detailed spectral analysis, including
Fourier-Transform Infrared (FT-IR) spectroscopy, Nuclear Magnetic Resonance (NMR), and
Mass Spectrometry (MS). This document also presents an alternative synthetic route and
compares the spectral data with the parent compound, isoniazid, to highlight the influence of
the bromine substituent. All experimental data is presented in clear, tabular formats, and
detailed protocols are provided.

Synthesis of 3-Bromoisonicotinohydrazide

The primary synthesis of 3-bromoisonicotinohydrazide is achieved through a two-step
process starting from 3-bromoisonicotinic acid. The first step involves the esterification of the
carboxylic acid to form methyl 3-bromoisonicotinate, which is then reacted with hydrazine
hydrate to yield the final product.

Experimental Protocol: Primary Synthesis

Step 1: Synthesis of Methyl 3-bromoisonicotinate
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In a round-bottom flask, 3-bromoisonicotinic acid (1.0 eq.) is dissolved in methanol. A catalytic
amount of concentrated sulfuric acid (0.1 eq.) is added, and the mixture is refluxed for 4-6
hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the
solvent is removed under reduced pressure. The residue is dissolved in ethyl acetate and
washed with a saturated sodium bicarbonate solution and brine. The organic layer is dried over
anhydrous sodium sulfate and concentrated to yield methyl 3-bromoisonicotinate as a crude
product, which can be purified by column chromatography.

Step 2: Synthesis of 3-Bromoisonicotinohydrazide

Methyl 3-bromoisonicotinate (1.0 eq.) is dissolved in ethanol, and hydrazine hydrate (1.2 eq.) is
added dropwise at room temperature. The reaction mixture is then refluxed for 3-5 hours. After
completion of the reaction, the mixture is cooled to room temperature, and the resulting
precipitate is filtered, washed with cold ethanol, and dried under vacuum to obtain 3-
bromoisonicotinohydrazide.

Alternative Synthesis Route

An alternative pathway to 3-bromoisonicotinohydrazide involves the hydrolysis of 3-bromo-4-
cyanopyridine.

Experimental Protocol: Alternative Synthesis

3-bromo-4-cyanopyridine is subjected to acidic or basic hydrolysis to convert the nitrile group
into a carboxylic acid, yielding 3-bromoisonicotinic acid. This intermediate can then be
converted to 3-bromoisonicotinohydrazide following the two-step procedure described in the
primary synthesis method.

Spectral Analysis and Validation

The structure of the synthesized 3-bromoisonicotinohydrazide was confirmed using FT-IR,
IH NMR, 3C NMR, and Mass Spectrometry. The data is presented below in comparison with
the non-brominated analogue, isoniazid, to illustrate the effect of the bromine substituent on the
spectral properties.

FT-IR Spectral Data
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The FT-IR spectrum provides information about the functional groups present in the molecule.
The key vibrational frequencies are summarized in the table below.

3-
_ Isoniazid (cm~1) Bromoisonicotinohyd L
Functional Group ] ] Vibrational Mode
(Typical) razide (cm—1)
(Expected)
N-H 3300-3400 3300-3400 Amine stretch
C-H (aromatic) 3000-3100 3000-3100 Aromatic C-H stretch
Amide | band (C=0
C=0 ~1670 ~1675
stretch)
N-H ~1630 ~1630 Amine bend
Pyridine ring
C=N, C=C 1400-1600 1400-1600 o
vibrations
C-Br - 600-800 C-Br stretch

The presence of the C-Br stretching vibration and the shifts in the pyridine ring vibrations in the
spectrum of 3-bromoisonicotinohydrazide are key indicators of successful synthesis.

'H NMR Spectral Data

The *H NMR spectrum gives information about the chemical environment of the hydrogen
atoms in the molecule. The expected chemical shifts (in ppm) in DMSO-ds are presented
below.
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3-

o Bromoisonicotin
Isoniazid (ppm)

Proton _ ohydrazide Multiplicity Integration
(Typical)
(ppm)
(Expected)
H-2 8.72 8.80 S 1H
H-6 8.72 8.65 d 1H
H-3 7.75 - d -
H-5 7.75 7.90 d 1H
-NH- 10.10 10.20 S 1H
-NH:z 4.64 4.70 S 2H

The bromine atom at the 3-position causes a downfield shift of the adjacent H-2 and H-5
protons due to its electron-withdrawing inductive effect. The absence of a signal for H-3 is a
direct confirmation of the substitution at this position.

3C NMR Spectral Data

The 13C NMR spectrum provides information about the carbon skeleton of the molecule. The
expected chemical shifts (in ppm) in DMSO-de are shown below. The data for isoniazid is
inferred from pyridine, considering the substituent effects of the hydrazide group.

3-Bromoisonicotinohydrazide

Carbon Isoniazid (ppm) (Inferred)
(ppm) (Expected)

C-2 ~150 ~151

c-3 ~124 ~122 (C-Br)

C-4 ~140 ~142

C-5 ~124 ~126

C-6 ~150 ~149

C=0 ~165 ~166
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The most significant change in the 13C NMR spectrum is the chemical shift of C-3, which is
directly attached to the bromine atom. The other carbon signals are also slightly shifted due to
the electronic effect of the bromine substituent.

Mass Spectrometry Data

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of the molecule.

Analysis 3-Bromoisonicotinohydrazide

Molecular Formula CeHeBIrNsO

Molecular Weight 215.05 g/mol (for 7°Br), 217.05 g/mol (for 81Br)
Expected [M]* and [M+2]* m/z 215 and 217 (in ~1:1 ratio)

184/186 ([M-NHNH2]*), 156/158 ([M-

Key Fragmentation Peaks (m/z) S
CONHNHz]*), 78 (Pyridine ring fragment)

The presence of the characteristic isotopic pattern for bromine (*:* ratio for 7°Br and 8!Br) in the
molecular ion peak and major fragments is a definitive confirmation of the presence of a
bromine atom in the synthesized molecule.

Visualizing the Workflow

To better illustrate the synthesis and analysis processes, the following diagrams were
generated using the DOT language.

Step 1: Esterification

Step 2: Hydrazinolysis
Methanol, H2S0a (cat.) Hydrazine Hydrate, Ethanol

> Bromoisonicotinic Add e _ e e _
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Caption: Primary synthesis workflow for 3-Bromoisonicotinohydrazide.
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Caption: Alternative synthesis route for 3-Bromoisonicotinohydrazide.
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Caption: Workflow for the spectral analysis of 3-Bromoisonicotinohydrazide.

« To cite this document: BenchChem. [Validation of 3-Bromoisonicotinohydrazide Synthesis
Through Spectral Analysis: A Comparative Guide]. BenchChem, [2025]. [Online PDF].
Available at: [https://www.benchchem.com/product/b15333931#validation-of-3-
bromoisonicotinohydrazide-synthesis-through-spectral-analysis]

Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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